molecular formula C22H27N5O2S2 B2921407 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 899950-49-3

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2921407
CAS RN: 899950-49-3
M. Wt: 457.61
InChI Key: WOLBFUYTZZTXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antihistaminic Potential

    Beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, such as 2-phenyl/methyl-3,4-dihydro-4-oxoquinazolin-3-yl, have been synthesized and tested for in vitro antihistaminic activity using the isolated guinea pig ileum method. These compounds showed correlations between their structural and electronic features and antihistaminic activity, highlighting the potential of quinazolinone derivatives in antihistaminic drug development (A. R. Rao & V. Reddy, 1994).

  • Antitumor Activity

    Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones have been synthesized and evaluated for in vitro antitumor and cardiotoxicity assays. The study found a strong dependence of potency on the position of substitution on the anthracene nucleus, with certain compounds showing higher potency and lower cardiotoxicity, suggesting the value of such structures in cancer therapy (S. M. Sami et al., 1995).

  • Synthesis as Key Intermediates

    Compounds related to the query have been synthesized as key intermediates for anti-cancer drugs, highlighting the importance of quinazolinone derivatives in drug synthesis and development for targeting specific enzymes or pathways involved in cancer (Cao Sheng-li, 2004).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-14-8-9-16-18(12-14)31-21(23-16)24-19(28)13-30-20-15-6-4-5-7-17(15)27(22(29)25-20)11-10-26(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBFUYTZZTXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCCC4)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.